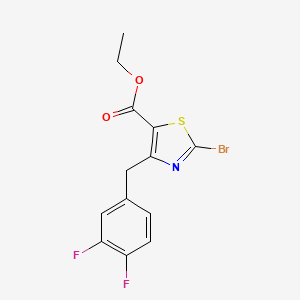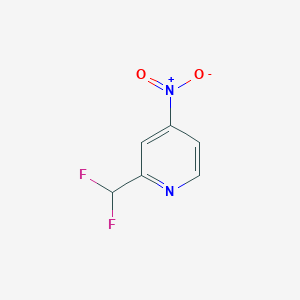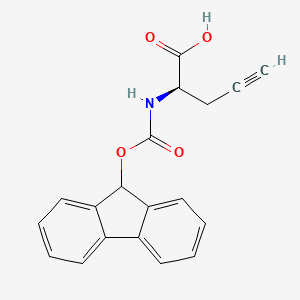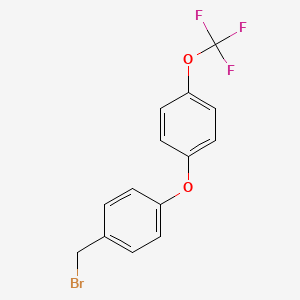
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of α-bromo ketones with thiourea under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Difluorobenzyl Group: The difluorobenzyl group is added through a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride.
Esterification: The final step involves esterification with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazole carboxylates, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Ethyl 2-bromo-4-(3,4-difluorophenyl)thiazole-5-carboxylate
- Ethyl 2-chloro-4-(3,4-difluorobenzyl)thiazole-5-carboxylate
- Ethyl 2-bromo-4-(2,3-difluorobenzyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. The presence of the 3,4-difluorobenzyl group enhances its potential biological activity and makes it a valuable compound for various research applications.
特性
分子式 |
C13H10BrF2NO2S |
|---|---|
分子量 |
362.19 g/mol |
IUPAC名 |
ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)6-7-3-4-8(15)9(16)5-7/h3-5H,2,6H2,1H3 |
InChIキー |
JHMITUBTCRFWRB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)



![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)






![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

